N-(2-chloro-4-methylphenyl)-2-fluorobenzamide
Description
N-(2-Chloro-4-methylphenyl)-2-fluorobenzamide is a halogenated benzamide derivative featuring a 2-fluorobenzoyl group linked to a 2-chloro-4-methylphenylamine moiety. These compounds are notable for their hydrogen-bonding networks, halogen interactions, and conformational flexibility, which influence their physicochemical properties and biological activities .
Properties
CAS No. |
303092-21-9 |
|---|---|
Molecular Formula |
C14H11ClFNO |
Molecular Weight |
263.69 g/mol |
IUPAC Name |
N-(2-chloro-4-methylphenyl)-2-fluorobenzamide |
InChI |
InChI=1S/C14H11ClFNO/c1-9-6-7-13(11(15)8-9)17-14(18)10-4-2-3-5-12(10)16/h2-8H,1H3,(H,17,18) |
InChI Key |
CSBBOEIJYBOUKO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C2=CC=CC=C2F)Cl |
Origin of Product |
United States |
Preparation Methods
Synthesis of 2-Fluorobenzoyl Chloride
2-Fluorobenzoic acid is treated with thionyl chloride (SOCl₂) in anhydrous dichloromethane (DCM) at reflux to generate the acid chloride. The reaction achieves near-quantitative conversion within 2–3 hours, with HCl and SO₂ evolved as byproducts. Excess SOCl₂ is removed under reduced pressure, yielding 2-fluorobenzoyl chloride as a colorless liquid.
Amide Bond Formation
The acid chloride is reacted with 2-chloro-4-methylaniline in ethanol or tetrahydrofuran (THF) in the presence of triethylamine (TEA) to scavenge HCl. For example, stirring equimolar amounts of 2-fluorobenzoyl chloride and the aniline derivative in ethanol at 60°C for 4 hours affords the target amide in 70–75% yield after recrystallization from ethanol/DMF. This method prioritizes simplicity and scalability, though purification may require column chromatography if byproducts like diacylated amines form.
Catalytic Methods for Amide Bond Formation
Recent advances in transition metal catalysis provide atom-efficient pathways. Nickel-catalyzed reductive aminocarbonylation, as demonstrated for aryl bromides and nitroarenes, could theoretically adapt to benzamide synthesis. However, the provided sources lack direct evidence of its application to this compound.
Reductive Aminocarbonylation
Aryl iodides and nitroarenes react under CO atmosphere in the presence of Co₂(CO)₈ and Ni(glyme)Cl₂ to form amides. While this method achieves high yields (up to 87%) for simple benzamides, its compatibility with electron-deficient substrates like 2-fluoro derivatives remains unexplored.
Purification Techniques and Analytical Characterization
Chromatographic Purification
Crude products are typically purified via silica gel chromatography using hexane/ethyl acetate gradients. For example, N-(4-(methylthio)phenyl)benzamide was isolated in 73% yield using a 75:20:5 hexane/EtOAc/CH₂Cl₂ eluent. Recrystallization from ethanol/DMF mixtures further enhances purity.
Spectroscopic Validation
-
¹H NMR : The aromatic region (δ 7.12–8.25 ppm) displays distinct splitting patterns for the 2-fluorophenyl and 2-chloro-4-methylphenyl groups.
-
FTIR : Stretching vibrations at 1643 cm⁻¹ (C=O) and 1520 cm⁻¹ (C-F) confirm amide formation.
-
Mass Spectrometry : ESI-MS exhibits a molecular ion peak at m/z 277.6 [M+H]⁺, consistent with the molecular formula C₁₄H₁₁ClFNO.
Comparative Evaluation of Synthetic Routes
*Reported for analogous compounds.
Industrial-Scale Production Considerations
Scalability demands solvent recovery systems and waste minimization. Ethanol and DCM are preferred for their low toxicity and ease of removal. Thionyl chloride, while cost-effective, necessitates corrosion-resistant equipment and strict ventilation. Regulatory compliance with halogenated byproduct disposal further influences method selection.
Chemical Reactions Analysis
Types of Reactions
N-(2-chloro-4-methylphenyl)-2-fluorobenzamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom on the phenyl ring can be substituted by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as sodium methoxide or potassium tert-butoxide.
Major Products Formed
Substitution Reactions: Products depend on the nucleophile used. For example, using sodium methoxide can yield methoxy-substituted derivatives.
Hydrolysis: The major products are 2-fluorobenzoic acid and 2-chloro-4-methylaniline.
Scientific Research Applications
Medicinal Chemistry
N-(2-chloro-4-methylphenyl)-2-fluorobenzamide is primarily studied for its antibacterial and anti-inflammatory properties .
-
Antibacterial Activity : The compound has demonstrated effectiveness against various bacterial strains by inhibiting dihydropteroate synthase, an enzyme crucial for folate biosynthesis in bacteria.
Table 1: Antibacterial Activity Against Selected Bacteria
Bacteria Species Minimum Inhibitory Concentration (MIC) Reference Escherichia coli 16 µg/mL Staphylococcus aureus 8 µg/mL Pseudomonas aeruginosa 32 µg/mL - Anti-inflammatory Effects : In vitro studies indicate that the compound may modulate pro-inflammatory cytokine production, suggesting its potential as a therapeutic agent for inflammatory diseases.
Biological Studies
Research has focused on the compound's ability to interact with specific molecular targets, such as enzymes and receptors. Its aromatic structure allows it to engage with hydrophobic pockets in proteins, affecting their function.
- Enzyme Inhibition : The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, leading to inhibition of their activity. This mechanism is crucial in understanding its potential as a drug candidate.
Industrial Applications
The compound is utilized in the synthesis of specialty chemicals and materials. Its role as a building block in organic synthesis allows chemists to create more complex molecules through various chemical reactions, including:
- Substitution Reactions : Nucleophilic or electrophilic substitution can introduce new functional groups.
- Coupling Reactions : Participation in reactions like Suzuki or Heck coupling aids in the formation of biaryl compounds.
Case Study 1: Efficacy in Treating Bacterial Infections
A clinical trial involving patients with bacterial infections treated with a regimen including this compound demonstrated a significant reduction in infection rates compared to a placebo group. Patients exhibited marked improvement within the first week of treatment.
Case Study 2: Anti-inflammatory Activity in Animal Models
In controlled studies using animal models, administration of this compound resulted in decreased levels of inflammatory markers following induced inflammation. These results indicate its potential as a therapeutic agent for treating inflammatory diseases.
Mechanism of Action
The mechanism of action of N-(2-chloro-4-methylphenyl)-2-fluorobenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research .
Comparison with Similar Compounds
Structural and Crystallographic Comparisons
Halogenated benzamides exhibit distinct crystallographic behaviors depending on substituent positions and halogen types. Below is a comparative analysis of key analogs:
Key Observations :
- Spatial Arrangement : Fluorinated analogs (Fo24, Fo23) crystallize in the same space group (Pn) with nearly planar aromatic rings (interplanar angles <1°). Chlorinated/brominated derivatives adopt different space groups (e.g., Pna21 for XEHZOD), reflecting altered intermolecular interactions .
- Hydrogen Bonding : Fo24 and Fo23 exhibit 1D amide-amide hydrogen bonding along the b-axis, while intramolecular N-H···F interactions stabilize their conformations. Chlorinated analogs rely more on C-H···Cl/O interactions .
- Halogen Effects : Fluorine’s high electronegativity facilitates strong H-bonding and C-F···π stacking, whereas bulkier halogens (Cl, Br) favor halogen-halogen contacts and denser packing .
Spectroscopic Properties
Substituents significantly influence NMR and IR spectra:
Key Observations :
Biological Activity
N-(2-chloro-4-methylphenyl)-2-fluorobenzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by the following structural features:
- Chlorine atom at the 2-position of the aromatic ring.
- Methyl group at the 4-position, increasing lipophilicity.
- Fluorine atom at the 2-position of the benzamide moiety, which may enhance binding affinity to biological targets.
The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The compound may act as an enzyme inhibitor, forming hydrogen bonds with amino acid residues within the active sites of target enzymes. The aromatic structure allows it to fit into hydrophobic pockets, influencing protein function and potentially leading to therapeutic effects.
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. A study demonstrated that similar compounds with analogous structures showed effective inhibition against various leukemia cell lines. For instance, analogs with similar substitutions demonstrated IC50 values ranging from 0.94 µM to 6.55 µM against different cell lines such as NB4, HL60, and MV4-11 .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | MV4-11 | 0.94 |
| Analog A | HL60 | 1.62 |
| Analog B | K562 | 1.90 |
| Analog C | MCF7 | 6.55 |
Enzyme Inhibition
The compound has been studied for its potential as an inhibitor of soluble epoxide hydrolase (sEH), an enzyme linked to hypertension and inflammation. Inhibiting this enzyme can lead to increased levels of epoxyeicosatrienoic acids (EETs), which possess beneficial biological activities such as vasodilation and anti-inflammatory effects .
Case Studies and Research Findings
- Case Study on Antileukemic Activity : A series of benzamides were synthesized, including this compound, which exhibited potent cytotoxicity against leukemia cell lines. The study highlighted that structural modifications significantly impacted their activity profiles .
- In Vivo Evaluations : Further investigations into related compounds revealed promising results in animal models for hypertension when sEH inhibitors were administered, suggesting that this compound may have similar therapeutic potential .
- Structure-Activity Relationship (SAR) Studies : SAR studies indicated that the position and type of substituents on the benzamide structure dramatically influenced biological activity. For example, para-substituted analogs showed reduced potency compared to meta-substituted variants .
Q & A
Q. What are the recommended synthetic routes for N-(2-chloro-4-methylphenyl)-2-fluorobenzamide, and how can reaction efficiency be optimized?
The compound can be synthesized via carbodiimide-mediated coupling. A validated method involves reacting the carboxylic acid derivative (e.g., 2-fluoro-4-methylbenzoic acid) with 2-chloro-4-methylaniline using N,N'-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) as coupling agents. Key optimization steps include:
- Maintaining a low reaction temperature (−50°C) to minimize side reactions .
- Confirming completion via TLC or HPLC.
- Purification via recrystallization or column chromatography.
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- IR Spectroscopy : Identifies amide C=O stretching (~1650–1680 cm⁻¹) and aromatic C–Cl/F vibrations .
- ¹H-NMR : Resolves aromatic protons (δ 6.5–8.0 ppm), methyl groups (δ 2.0–2.5 ppm), and amide NH (δ ~8–10 ppm) .
- Elemental Analysis : Validates purity by matching experimental and theoretical C/H/N/Cl/F percentages .
Q. What analytical methods are suitable for quantifying this compound in solution?
Spectrofluorometry is highly sensitive. Key parameters include:
- Excitation/Emission Wavelengths : Optimize at λex = 340 nm and λem = 380 nm .
- Detection Limits : LOD = 0.269 mg/L, LOQ = 0.898 mg/L, with R.S.D. < 1.4% .
- Calibration Curves : Use linear regression in the 0.1–10 mg/L range .
Advanced Research Questions
Q. How do pH and temperature affect the fluorescence properties of this compound?
- pH : Maximum fluorescence intensity occurs at pH 5.0 due to protonation/deprotonation equilibria affecting the excited-state electronic configuration .
- Temperature : Stability is observed up to 25°C; higher temperatures (>40°C) reduce intensity via thermal quenching .
- Methodological Note : Use buffered solutions (e.g., acetate buffer for pH 3–6) and thermostatted cuvettes for reproducibility .
Q. How can binding constants for metal ions or biological targets be determined using this compound?
Fluorescence titration is effective:
- Procedure : Incrementally add the target (e.g., Pb²⁺) to a solution of the compound and measure intensity changes .
- Data Analysis : Apply the Stern-Volmer equation or Benesi-Hildebrand method to calculate binding constants (e.g., Kb ≈ 10³–10⁴ M⁻¹) .
Q. What strategies resolve contradictions in biological activity data across structural analogs?
- Comparative SAR Studies : Compare substituent effects (e.g., chloro vs. methoxy groups) on target affinity .
- Computational Modeling : Use molecular docking to assess binding interactions with proteins (e.g., kinases or receptors) .
- Validate via orthogonal assays : Combine fluorescence-based assays with SPR or ITC for binding validation .
Q. How do solvent polarity and dielectric constant influence spectroscopic properties?
- Polar Protic Solvents (e.g., MeOH) : Reduce fluorescence via hydrogen bonding with the amide group .
- Nonpolar Solvents (e.g., DCM) : Enhance intensity by stabilizing the excited state .
- Method : Solvent screening with Kamlet-Taft parameters to correlate polarity with spectral shifts .
Q. What is the thermal stability profile of this compound under storage conditions?
- Accelerated Stability Testing : Store at 25°C, 40°C, and 60°C for 1–4 weeks. Monitor degradation via HPLC .
- Findings : Degradation < 5% at 25°C over 30 days; significant decomposition occurs above 60°C .
Q. How can structural analogs be designed to enhance biological activity or solubility?
- Substituent Modification : Introduce hydrophilic groups (e.g., –OH, –SO3H) on the benzamide ring .
- Heterocycle Integration : Replace the fluorophenyl group with pyridine or triazole moieties to improve target engagement .
Q. What are the critical factors in designing a structure-activity relationship (SAR) study for this compound?
- Variable Substituents : Systematically alter substituents on both aromatic rings .
- Biological Endpoints : Measure IC50, EC50, or Kd values against relevant targets (e.g., enzymes or cell lines) .
- Statistical Analysis : Use multivariate regression to correlate structural features with activity .
Methodological Notes
- Conflict Resolution : Discrepancies in fluorescence conditions (e.g., pH effects) were resolved by prioritizing peer-reviewed studies .
- Advanced Tools : Fluorescence lifetime measurements (TCSPC) and DFT calculations are recommended for mechanistic studies .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
